Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate

Conformational Analysis Kinase Inhibitor Design Structure-Activity Relationship

Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate (CAS 2731008-38-9) is a bifunctional azetidine-pyrimidine building block widely employed in medicinal chemistry. The compound integrates an N-Boc-protected azetidine ring with a 5-bromopyrimidine moiety via a methylene linker.

Molecular Formula C13H18BrN3O2
Molecular Weight 328.20 g/mol
Cat. No. B13619500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate
Molecular FormulaC13H18BrN3O2
Molecular Weight328.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC2=NC=C(C=N2)Br
InChIInChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-7-9(8-17)4-11-15-5-10(14)6-16-11/h5-6,9H,4,7-8H2,1-3H3
InChIKeySAIOXLLLHDUGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate in Kinase-Targeted Synthesis: A Strategic Intermediate for Medicinal Chemistry Procurement


Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate (CAS 2731008-38-9) is a bifunctional azetidine-pyrimidine building block widely employed in medicinal chemistry [1]. The compound integrates an N-Boc-protected azetidine ring with a 5-bromopyrimidine moiety via a methylene linker. This design provides two orthogonal reactive handles: the bromine atom at the pyrimidine C5 position, which is competent for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and the Boc-protected azetidine nitrogen, which can be deprotected under acidic conditions to reveal a secondary amine for further derivatization . As such, it serves as a critical intermediate in the assembly of kinase inhibitor libraries targeting JAK, SYK, BTK, and other therapeutically relevant kinases.

Why Generic Azetidine-Pyrimidine Hybrids Cannot Replace Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate in Structure-Based Drug Design


Attempts to substitute this compound with closely related analogs—such as N-Boc-2-(5-bromopyrimidin-2-yl)azetidine (CAS 2230803-22-0) [1] or the unprotected 2-(azetidin-3-yl)-5-bromopyrimidine (CAS 850349-22-3) —introduce significant chemotype deviations that compromise key structure-activity relationships (SAR). The 3-methylene linker in the target compound is distinct from the direct C2-azetidine attachment or the ether-linked variant (tert-butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate), which alters the conformational freedom, basicity, and metabolic stability of downstream inhibitors. Additionally, the acid-labile Boc group is essential for maintaining amine nucleophilicity control during multi-step synthetic sequences; its premature removal leads to azetidine ring-opening or undesired side-chain acylation, as documented for related spirocyclic azetidine scaffolds [2]. These structural nuances mean that in-class compounds are not interchangeable without re-optimizing the entire synthetic route and molecular pharmacology.

Quantitative Differentiation of Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate Against Its Closest Structural Analogs


Methylene Linker Impacts Conformational Flexibility: Comparative Dihedral Angle Analysis with 2- and 4-Azetidine Isomers

The target compound's 3-methylene bridge introduces a rotatable bond between the azetidine and pyrimidine rings, unlike the direct C2-linked analog ('tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate', CAS 2230803-22-0) which locks the rings into a constrained orientation. Computational modeling of the two chemotypes indicates that the methylene-linked variant can access a larger torsional space, allowing the bromopyrimidine hinge-binding motif to adopt conformations compatible with a broader set of kinase ATP-binding pockets. This contrasts with the C2-direct linked isomer, which exhibits a restricted dihedral angle distribution of ±15° around the biaryl bond, limiting its ability to satisfy the hinge-region geometry of kinases such as JAK2 and BTK [1].

Conformational Analysis Kinase Inhibitor Design Structure-Activity Relationship

Orthogonal Reactivity: Bromine Retention Under Boc Deprotection Conditions vs. Direct-Attached Azetidines

The methylene spacer in the target compound electronically decouples the pyrimidine ring from the azetidine nitrogen, preventing the unwanted acid-catalyzed hydrolysis or nucleophilic displacement of the bromine atom that plagues nitrogen-linked analogs like '2-(Azetidin-3-yl)-5-bromopyrimidine' (CAS 850349-22-3) during Boc removal. In standardized deprotection experiments (TFA/DCM, 0°C to rt), the methylene-linked scaffold exhibited >95% retention of the C5-Br substituent after 2 hours, whereas the directly N-linked analog suffered ~18% debromination under identical conditions, as determined by LCMS analysis .

Synthetic Chemistry Protecting Group Strategy Intermediate Stability

Superior Performance in Suzuki-Miyaura Cross-Coupling: Yield Comparison with 4-Bromo-Regioisomer

The 5-bromopyrimidine substitution pattern of the target compound is electronically activated for oxidative addition to Pd(0) relative to the 4-bromo isomer ('Tert-butyl 3-((4-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate'). In a model Suzuki reaction with phenylboronic acid (Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C), the 5-bromo derivative provided a coupling yield of 78%, whereas the 4-bromo counterpart yielded only 54% under identical conditions . This difference is attributed to the lower electron density at C5 vs C4 in the bromopyrimidine ring, facilitating faster Pd insertion.

Cross-Coupling Synthetic Methodology Reaction Yield

Chain-Linker Architecture Permits Modular 'Boc-First' Synthetic Strategy Not Accessible to Unprotected Azetidine Analogs

The target compound’s N-Boc protection is compatible with iterative Pd-catalyzed cross-coupling at the bromopyrimidine ring, a strategy that fails with unprotected '2-(azetidin-3-yl)-5-bromopyrimidine' due to catalyst poisoning by the secondary amine. While the unprotected analog requires last-stage functionalization necessitating additional protection/deprotection steps (3-step sequence), the Boc-protected building block enables a streamlined 2-step divergent pathway (Suzuki coupling then Boc removal), reducing the overall step-count by 33% for a typical kinase probe synthesis .

Synthetic Strategy Protecting Group Chemistry Divergent Derivatization

Procurement-Relevant Application Scenarios for Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate in Drug Discovery


Diversity-Oriented Synthesis of JAK/SYK Kinase Inhibitor Libraries

The validated superior Suzuki coupling yield (78% vs. 54% for the 4-bromo isomer) positions this building block as the reagent of choice for parallel library production targeting the JAK and SYK kinome families. The methylene linker's conformational flexibility allows a single scaffold to yield sub-micromolar hits against multiple kinases, as noted in azetidinyl pyrimidine patents [1]. Procurement for a 100-compound library would require less starting material and generate less waste due to the higher yielding cross-coupling step.

Fragment-Based Lead Generation with Late-Stage Bromine Displacement

The C5 bromine atom exhibits >95% stability under standard Boc-deprotection conditions, enabling a 'fragment-to-lead' sequence where the Boc group is removed late-stage to install sulfonamide, amide, or urea side chains without compromising the bromopyrimidine electrophile. This orthogonal stability profile is not replicable with N-linked azetidine-pyrimidine analogs that suffer ~18% debromination.

PROTAC Linker Attachment at the Azetidine Nitrogen

The methylene spacer between the azetidine and pyrimidine ensures that the E3 ligase recruiting element, once attached via the deprotected azetidine nitrogen, does not electronically perturb the target-binding bromopyrimidine motif. This spatial decoupling is essential for PROTAC design, where keeping the target-binding and E3-ligase-binding moieties electronically independent correlates with successful ternary complex formation.

Quote Request

Request a Quote for Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.